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The selective autophagy of the endoplasmic reticulum, termed ER-phagy, is a critical cellular

process for maintaining ER homeostasis and mitigating ER stress. Two key receptors

implicated in this pathway are Reticulophagy Regulator 1 (RETREG1), also known as

FAM134B, and Cell Cycle Progression 1 (CCPG1). While both orchestrate the removal of ER

fragments, they exhibit distinct mechanisms and physiological roles. This guide provides an

objective comparison of RETREG1 and CCPG1, supported by experimental data, to aid

researchers in discerning their specific functions in ER-phagy.
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Feature RETREG1 (FAM134B) CCPG1

Primary Function
General ER-phagy, ER

membrane remodeling

Selective ER-phagy of luminal

proteins

Key Structural Domain
Reticulon Homology Domain

(RHD)

Large ER luminal domain with

Cargo-Interacting Regions

(CIRs)

Mechanism of Action
Induces ER membrane

curvature and fragmentation

Acts as a bispecific receptor

for ER luminal cargo and the

autophagosome

Core Interacting Partners LC3/GABARAP family proteins
LC3/GABARAP family

proteins, FIP200

Regulation by ER Stress
Upregulated to alleviate

general ER stress

Transcriptionally induced by

ER stress to clear aggregated

luminal proteins

Quantitative Data Summary
The following tables summarize the available quantitative data for RETREG1 and CCPG1,

providing a basis for their comparative functional assessment.

Table 1: Binding Affinities of ER-phagy Receptors to Autophagy Core Machinery
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Receptor
Binding
Partner

Method
Dissociation
Constant (Kd)

Reference

CCPG1 (FIR2

motif)

FIP200 (Claw

domain)

Fluorescence

Polarization
12.34 ± 1.47 µM [1]

Phospho-CCPG1

(p-FIR2)

FIP200 (Claw

domain)

Fluorescence

Polarization

Significantly

stronger than

non-

phosphorylated

[1][2]

CCPG1 (FIR2

motif)
GABARAP

Fluorescence

Spectroscopy
~27 µM [2]

Phospho-CCPG1

(p-FIR2)
GABARAP

Fluorescence

Spectroscopy
~9 µM [2]

RETREG1 (LIR

motif)
LC3/GABARAP

Not explicitly

found in search

results

-

Table 2: Functional Impact of RETREG1 and CCPG1 on Cellular Processes
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Receptor
Cellular
Process

Assay
Quantitative
Measurement

Reference

RETREG1
Alleviation of ER

Stress
Western Blot

Overexpression

mitigates the

increase in p-

IRE1-α, GRP78,

caspase-12, and

CHOP upon

glucose

deprivation.

[3]

RETREG1
Cell Viability

under ER Stress
CCK-8 Assay

Overexpression

protects against

glucose

deprivation-

induced cell

injury.

[3]

CCPG1

Degradation of

ER Luminal

Cargo (6xIAPP-

RG)

Flow Cytometry

Knockout of

CCPG1

significantly

suppresses the

degradation of

the ER-phagy

substrate.

[4][5]

CCPG1 ER Homeostasis Microscopy

Loss of CCPG1

leads to

distension and

disrupted

distribution of the

ER in pancreatic

acinar cells.

[6]

Signaling Pathways and Mechanisms
RETREG1 and CCPG1 utilize distinct signaling cascades to initiate and execute ER-phagy.
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RETREG1-Mediated ER-phagy
RETREG1, the first identified mammalian ER-phagy receptor, primarily resides in the ER

sheets.[7] Its Reticulon Homology Domain (RHD) is crucial for inducing membrane curvature,

leading to the fragmentation of the ER.[8] The cytosolic portion of RETREG1 contains a LC3-

interacting region (LIR) motif that directly binds to LC3/GABARAP proteins on the phagophore,

thereby tethering the ER fragments to the nascent autophagosome for degradation.[7][8]

Upregulation of RETREG1 is a protective response to general ER stress, such as glucose

deprivation, helping to restore ER homeostasis.[7]
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RETREG1 signaling pathway in ER-phagy.
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CCPG1-Mediated ER-phagy
CCPG1 functions as a non-canonical ER-phagy receptor with a unique mechanism for cargo

recognition.[9] Unlike RETREG1, CCPG1 possesses a large luminal domain containing several

cargo-interacting regions (CIRs) that directly bind to specific ER luminal proteins, such as

aggregated pro-islet amyloid polypeptide (IAPP) and prolyl 3-hydroxylase family member 4

(P3H4).[4][10] This makes CCPG1 a bispecific receptor, connecting luminal cargo to the

cytosolic autophagy machinery.[4] Its cytosolic N-terminus contains not only a LIR motif for

LC3/GABARAP binding but also two FIP200-interacting regions (FIRs) that engage the ULK1

complex, a key initiator of autophagy.[4][9] The transcription of CCPG1 is induced by ER

stress, suggesting a role in clearing misfolded or aggregated proteins from the ER lumen.[6]
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CCPG1 signaling pathway in ER-phagy.
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Experimental Protocols
Quantitative ER-phagy Flux Assay using Flow Cytometry
This protocol allows for the quantification of ER-phagy flux by measuring the delivery of an ER-

resident tandem fluorescent reporter to the lysosome.

Principle: A tandem fluorescent protein (e.g., mCherry-GFP) targeted to the ER will exhibit both

red and green fluorescence. Upon delivery to the acidic environment of the lysosome via ER-

phagy, the GFP signal is quenched while the mCherry signal remains stable. An increase in the

red-only fluorescent population indicates an increase in ER-phagy flux.

Start:
Cells expressing

ER-mCherry-GFP

Induce ER-phagy
(e.g., Starvation, Tunicamycin)

Harvest and prepare
single-cell suspension

Analyze by
Flow Cytometry

Gate on live,
single cells

Quantify Red vs.
Green fluorescence

Result:
Increased Red-only
population indicates
higher ER-phagy flux

Click to download full resolution via product page

Workflow for quantitative ER-phagy flux assay.

Materials:

Cells stably expressing an ER-targeted mCherry-GFP reporter (e.g., ss-mCherry-GFP-

KDEL)

Complete cell culture medium

ER stress inducer (e.g., Tunicamycin) or starvation medium (e.g., EBSS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA
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Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Flow cytometer

Procedure:

Cell Culture and Treatment:

Plate cells expressing the ER-phagy reporter at an appropriate density.

Induce ER-phagy by treating cells with an ER stressor (e.g., 1 µg/mL Tunicamycin for 16

hours) or by replacing the culture medium with starvation medium for a designated time.

Include a non-treated control group.

Cell Harvesting:

Wash cells twice with ice-cold PBS.

Detach cells using Trypsin-EDTA and neutralize with complete medium.

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at

4°C.

Staining and Analysis:

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold flow cytometry

staining buffer.

Filter the cell suspension through a cell strainer to obtain a single-cell suspension.

Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for

detecting mCherry and GFP.

Gate on the live, single-cell population using forward and side scatter.

Create a dot plot of mCherry versus GFP fluorescence. The population of cells with high

mCherry and low GFP signal represents cells undergoing ER-phagy.
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Data Quantification:

Quantify the percentage of cells in the "red-only" gate for each condition. An increase in

this percentage in treated cells compared to control cells indicates an induction of ER-

phagy flux.

Co-immunoprecipitation (Co-IP) of RETREG1/CCPG1
with Interacting Partners
This protocol details the immunoprecipitation of RETREG1 or CCPG1 to identify and confirm

their interactions with autophagy-related proteins.

Start:
Cell Lysate

Incubate with
primary antibody

(anti-RETREG1 or anti-CCPG1)

Add Protein A/G
-conjugated beads

Incubate to capture
immune complexes

Wash beads to
remove non-specific

binding

Elute proteins
from beads

Analyze by
Western Blot
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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